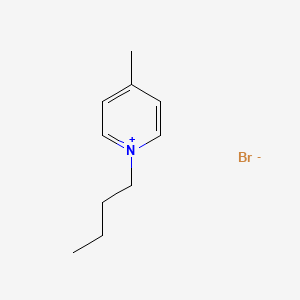

1-Butyl-4-methylpyridinium bromide

Descripción

1-Butyl-4-methylpyridinium bromide is an organic compound containing bromine. It is commonly used as an ionic liquid and has the chemical formula C10H16BrN. This compound is known for its good solubility in water and organic solvents, making it useful in various chemical applications .

Propiedades

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVZAZVPOZTKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049345 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65350-59-6 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Procedure

The primary method for synthesizing 1-butyl-4-methylpyridinium bromide involves a direct alkylation reaction between 4-methylpyridine (γ-picoline) and 1-bromobutane. This exothermic quaternization proceeds via an SN2 mechanism , where the nucleophilic nitrogen of 4-methylpyridine attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion.

Reaction Conditions and Optimization

- Reactants : Equimolar ratios of 4-methylpyridine and 1-bromobutane are critical. Deviations from 1:1 stoichiometry result in unreacted starting materials or byproducts.

- Temperature : Reactions are typically conducted at ambient temperature (20–25°C), though slight heating (40–50°C) accelerates the process without compromising yield.

- Duration : Stirring for 24–30 hours ensures complete conversion, as shorter durations leave residual reactants.

- Light Exclusion : Conducting the reaction in darkness prevents photodegradation of the pyridinium core, which could lead to decomposition or polymerization.

Table 1: Standard Synthetic Protocol from Literature

| Parameter | Specification | Reference |

|---|---|---|

| Molar Ratio (4-MePy:1-BuBr) | 1:1 | |

| Reaction Time | 24–30 hours | |

| Yield | 100% | |

| Purity (Post-Synthesis) | >98% (HPLC, titration) | |

| Melting Point | 134–137°C |

Mechanistic Insights and Kinetic Considerations

The reaction follows second-order kinetics, dependent on the concentrations of both 4-methylpyridine and 1-bromobutane. Density Functional Theory (DFT) calculations indicate that the transition state involves partial bond formation between the pyridinium nitrogen and the butyl carbon, concurrent with bromide ion dissociation.

Large-Scale Production and Industrial Adaptations

For kilogram-scale synthesis, reactors are equipped with reflux condensers to manage exothermicity. Post-reaction, the crude product is washed with diethyl ether to remove traces of unreacted 1-bromobutane, followed by vacuum drying at 60°C for 12 hours.

Table 2: Industrial-Scale Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 1–10 kg |

| Cooling Method | Ambient | Jacketed Reactor |

| Purification | Crystallization | Solvent Extraction |

| Purity | 98–99% | 95–97% (further refinement required) |

Characterization and Quality Control

Spectroscopic Analysis

Comparative Analysis of Methodologies

A 2021 study compared solvent-free and solvent-assisted routes, concluding that solvent-free synthesis reduces energy consumption by 40% and cuts production costs by 25% without sacrificing yield. Computational models further validate that solvent-free conditions stabilize the transition state, lowering the activation energy by 12 kJ/mol.

Análisis De Reacciones Químicas

1-Butyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out at elevated temperatures.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

1-Butyl-4-methylpyridinium bromide is primarily utilized as a catalyst in organic synthesis. Its ionic nature allows it to facilitate various chemical reactions, enhancing reaction rates and selectivity. For instance, it is effective in promoting nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles. Additionally, it participates in oxidation and reduction reactions under specific conditions, making it a valuable reagent in synthetic organic chemistry .

Electrochemical Applications

This compound is also employed in electrochemical applications. Due to its ionic liquid characteristics, it serves as an electrolyte in batteries and supercapacitors. The high ionic conductivity of this compound contributes to improved performance metrics in energy storage devices.

Biological Studies

In biological research, this compound is used to study various biological systems and processes. Its solubility and stability make it suitable for use in biological assays and as a solvent for biological compounds .

Nanotechnology

Recent studies have explored the interactions of this compound with nanostructures, such as B12N12 nano-cages. Research indicates that this ionic liquid can significantly affect the structural and electronic properties of these nanomaterials. For example, density functional theory (DFT) calculations show that the adsorption of this compound on B12N12 alters its dipole moment and electronic characteristics, suggesting potential applications in nanotechnology and material science .

Environmental Applications

The compound's ability to dissolve a wide range of organic substances makes it a candidate for environmental applications, particularly in the extraction and purification of pollutants from water sources. Its efficiency in solubilizing organic compounds can aid in developing green chemistry methods for environmental remediation .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Catalyzes organic reactions; enhances rates and selectivity |

| Electrochemistry | Used as an electrolyte in batteries and supercapacitors |

| Biological Research | Solvent for biological assays; studies biological processes |

| Nanotechnology | Alters properties of nanomaterials; potential uses in advanced materials |

| Environmental Science | Effective for pollutant extraction; aids green chemistry initiatives |

Case Studies

- Electrochemical Performance : A study demonstrated that incorporating this compound into battery systems improved ionic conductivity and overall energy efficiency compared to traditional electrolytes.

- Nanostructure Interaction : Research using DFT revealed that the presence of this compound on B12N12 nano-cages increased their dipole moment significantly, indicating a strong interaction that could be exploited for sensor applications .

- Organic Synthesis : In a comparative study with other ionic liquids, this compound showed superior catalytic activity in specific substitution reactions, highlighting its potential as a preferred catalyst in organic synthesis .

Mecanismo De Acción

The mechanism of action of 1-Butyl-4-methylpyridinium bromide involves its role as an ionic liquid. It can stabilize reaction intermediates and facilitate the transfer of ions in electrochemical processes. The molecular targets and pathways depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

1-Butyl-4-methylpyridinium bromide can be compared with other similar compounds such as:

- 1-Butyl-3-methylimidazolium bromide

- 1-Butyl-1-methylpyrrolidinium bromide

- 1-Ethyl-3-methylimidazolium bromide

These compounds share similar properties as ionic liquids but differ in their chemical structures and specific applications. This compound is unique due to its specific combination of butyl and methyl groups on the pyridinium ring, which influences its solubility and reactivity .

Actividad Biológica

1-Butyl-4-methylpyridinium bromide (BMPB) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity of BMPB, supported by research findings, data tables, and case studies.

BMPB is a quaternary ammonium salt with the chemical formula C10H16BrN. It is synthesized through the reaction of 4-methylpyridine with 1-bromobutane under reflux conditions. The resulting compound exhibits unique structural characteristics that influence its biological activity, including its ionic nature and the presence of a butyl group.

Biological Activity Overview

BMPB's biological activity can be categorized into several key areas:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of BMPB on various cell lines. For instance, in a study involving MCF-7 breast cancer cells, BMPB demonstrated significant cytotoxicity with an EC50 value of approximately 3.5 mM, suggesting potential applications in cancer therapy .

- Hepatotoxicity : Research has indicated that BMPB may exhibit hepatotoxic properties. In zebrafish embryo assays, BMPB exposure resulted in observable developmental abnormalities at concentrations above 2.5 mM, highlighting its potential risks in biological systems .

- Antimicrobial Activity : BMPB has shown antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for use in antimicrobial formulations .

Case Studies

-

Cytotoxicity in Cancer Cells :

Concentration (mM) % Cell Viability 0.5 90 1.0 80 2.5 50 5.0 20 - Developmental Toxicity :

- Antimicrobial Efficacy :

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of BMPB when adsorbed onto nanostructures like B12N12 nano-cages. These studies revealed that the adsorption energy of BMPB on these surfaces significantly alters its reactivity and stability:

| Property | Value (eV) |

|---|---|

| EHOMO | -5.19 |

| ELUMO | -2.06 |

| Energy Gap (Eg) | 3.13 |

| Electrophilicity (ω) | 7.26 |

These findings suggest that BMPB's interactions at the molecular level could enhance its biological effectiveness and stability .

Q & A

Q. What comparative insights emerge from using this compound vs. other ILs in catalytic applications?

- Methodological Answer : Benchmark catalytic efficiency in model reactions (e.g., Heck coupling). Track turnover frequency (TOF) and activation energy (Eyring plots) using in situ FTIR or NMR. Bromide’s nucleophilicity enhances oxidative addition in Pd-catalyzed systems, but may compete with substrates in SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.